Frentizole

Catalog No.
S528488
CAS No.
26130-02-9
M.F
C15H13N3O2S
M. Wt
299.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Frentizole

CAS Number

26130-02-9

Product Name

Frentizole

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

InChI

InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

JHBWYQRKOUBPCA-UHFFFAOYSA-N

SMILES

Array

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

LY 53616; LY53616; LY-53616; Frentizole

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3

The exact mass of the compound Frentizole is 299.0728 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Frentizole (CAS 26130-02-9) is a precisely substituted benzothiazolyl urea (1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea) that serves as a highly versatile pharmacological scaffold and procurement baseline . Originally characterized as a non-toxic immunosuppressive and antiviral agent, it has become a critical procurement target in neuropharmacology as a foundational, blood-brain barrier (BBB) permeable inhibitor of the amyloid-beta binding alcohol dehydrogenase (ABAD/17β-HSD10) interaction [1]. Furthermore, its unique tubulin-binding properties at the colchicine site make it a valuable reference standard in oncology research, particularly for glioblastoma models[2]. Its established in vivo tolerability and distinct structural profile make it a preferred baseline material over crude mixtures or uncharacterized analogs in advanced drug discovery and immunological workflows .

Substituting Frentizole with generic benzothiazoles, simple ureas, or broad-spectrum immunosuppressants fundamentally compromises assay integrity and in vivo model viability. In neurodegenerative research, structurally related benzothiazoles like Thioflavin T introduce severe fluorescent interference in enzyme-coupled assays and lack Frentizole's therapeutic tolerability[3]. In oncology models, minor structural modifications to the Frentizole scaffold—such as bromination or altering the urea linker to a thiourea—completely abolish its specific antiproliferative activity against resistant cell lines like U87MG glioblastoma [1]. Furthermore, in immunological studies, replacing Frentizole with standard corticosteroids like methylprednisolone alters the specific lymphocyte suppression profile (e.g., Con A vs. PHA sensitivity) and introduces unacceptable risks of opportunistic infections in murine models, destroying baseline reproducibility [2].

Glioblastoma (U87MG) Antiproliferative Specificity

When evaluating tubulin inhibitors for glioblastoma, the exact Frentizole structure is required. While brominated ethyl urea benzothiazole analogs show activity against HeLa cells, they are entirely inactive against the U87MG glioblastoma cell line. Frentizole uniquely retains antiproliferative activity against U87MG with an IC50 of 7.33 μM[1].

Evidence DimensionAntiproliferative activity (IC50) against U87MG glioblastoma cells
Target Compound DataFrentizole (IC50 = 7.33 μM)
Comparator Or BaselineBrominated ethyl urea BZT analogs (Inactive / > threshold)
Quantified DifferenceAbsolute retention of activity vs. complete loss of efficacy
ConditionsIn vitro cell viability assay (U87MG cell line)

Procurement of the exact Frentizole structure is mandatory for glioblastoma tubulin-inhibition models, as generic structural analogs lose all efficacy against this specific cell line.

Opportunistic Infection Resistance in In Vivo Models

In vivo immunosuppression models often fail due to laboratory-acquired infections. Frentizole maintains host resistance to Pseudomonas aeruginosa and Candida albicans even at super-immunosuppressive doses, whereas standard agents like azathioprine and methylprednisolone severely predispose the host to lethal infections [1].

Evidence DimensionHost survival and resistance to opportunistic pathogens
Target Compound DataFrentizole (Maintains resistance at super-immunosuppressive doses)
Comparator Or BaselineAzathioprine / Methylprednisolone (Predisposes host to lethal infections)
Quantified DifferenceViable host defense vs. lethal opportunistic infection susceptibility
ConditionsMurine in vivo immunosuppression models challenged with pathogens

Ensures the viability and longevity of immunosuppressed animal models by preventing confounding mortality from laboratory-acquired infections.

Selective Lymphocyte Pathway Suppression

Frentizole provides highly specific immunomodulation compared to broad-spectrum corticosteroids. It effectively suppresses human lymphocytes responding to Concanavalin A (Con A) and Pokeweed Mitogen (PWM), achieving 58% inhibition of the Con A response at 500 ng/mL, whereas methylprednisolone is more inhibitory for PHA-stimulated cells.

Evidence DimensionInhibition of mitogen-induced blastogenesis
Target Compound DataFrentizole (58% inhibition of Con A response at 500 ng/mL)
Comparator Or BaselineMethylprednisolone (Dominant inhibition of PHA, weak on Con A)
Quantified DifferenceOrthogonal pathway selectivity (Con A/PWM vs. PHA)
ConditionsHuman lymphocyte cultures stimulated by specific mitogens

Provides researchers with a precise, pathway-specific immunomodulator for in vitro assays, rather than a blunt-force, non-specific corticosteroid.

ABAD-Aβ Interaction Baseline Standard

In Alzheimer's drug discovery, Frentizole serves as the foundational, non-toxic baseline for ABAD-Aβ interaction inhibition (IC50 = 200 μM). Unlike alternative benzothiazole binders such as Thioflavin T, which is a fluorescent dye that causes severe optical interference in enzyme-coupled assays, Frentizole provides a clean, therapeutically relevant scaffold [1].

Evidence DimensionABAD-Aβ interaction inhibition and assay compatibility
Target Compound DataFrentizole (IC50 = 200 μM; non-fluorescent, non-toxic)
Comparator Or BaselineThioflavin T (Fluorescent dye; causes optical assay interference)
Quantified DifferenceClean enzyme-coupled assay readout vs. severe optical interference
ConditionsIn vitro ABAD/17β-HSD10 enzyme inhibition assays

Frentizole provides a reliable, non-interfering chemical baseline for screening novel Alzheimer's therapeutics without the optical artifacts caused by fluorescent analogs.

Neuropharmacological Screening (Alzheimer's Disease)

As the foundational benchmark for ABAD/17β-HSD10 inhibition assays, Frentizole is the required control compound when evaluating the efficacy and blood-brain barrier permeability of novel benzothiazolyl urea or thiourea derivatives. Its lack of fluorescent interference ensures accurate readouts in enzyme-coupled assays [2].

Glioblastoma Tubulin-Inhibition Models

Due to its unique retention of antiproliferative activity against the U87MG cell line compared to its brominated analogs, Frentizole is the optimal colchicine-site ligand for researching targeted therapies in resistant brain cancers [1].

In Vivo Immunological Studies

Frentizole is the preferred immunosuppressant for murine models where maintaining host resistance to opportunistic bacterial and fungal infections (such as P. aeruginosa and C. albicans) is critical for long-term study survival .

Selective Lymphocyte Activation Assays

In cellular immunology, Frentizole is utilized to specifically suppress Concanavalin A (Con A) and Pokeweed Mitogen (PWM) driven pathways without broadly ablating PHA-stimulated responses, offering precise control over immune activation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

299.07284784 Da

Monoisotopic Mass

299.07284784 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7EY946394I

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26130-02-9

Wikipedia

Frentizole

Dates

Last modified: 08-15-2023
1: Hatfield SM, Hartley LW, Schmidtke JR. The immunomodulatory action of frentizole, a novel immunosuppressive agent. Immunopharmacology. 1982 Dec;5(2):169-79. PubMed PMID: 7161058.
2: Walker SE, Solsky M, Schnitzer B. Prolonged lifespans in female NZB/NZW mice treated with the experimental immunoregulatory drug frentizole. Arthritis Rheum. 1982 Nov;25(11):1291-7. PubMed PMID: 6982717.
3: Smith SR, Terminelli C, Kipilman CT, Smith Y. Comparative effects of azathioprine, cyclophosphamide and frentizole on cellular immunity in mice. J Immunopharmacol. 1981;3(2):133-70. PubMed PMID: 6978364.
4: Bang NU. Frentizole in systemic lupus erythematosus. Current status. Arthritis Rheum. 1980 Dec;23(12):1388-90. PubMed PMID: 7006614.
5: Kay DR, Valentine TV, Walker SE, Valentine MH, Bole GG. Frentizole therapy of active systemic lupus erythematosus. Arthritis Rheum. 1980 Dec;23(12):1381-7. PubMed PMID: 7006613.
6: Sabharwal UK, Vaughan JH, Kaplan RA, Robinson CA, Curd JG. Frentizole therapy in systemic lupus erythematosus. Arthritis Rheum. 1980 Dec;23(12):1376-80. PubMed PMID: 7006612.
7: O'Duffy JD, Colgan JP, Phyliky RL, Ferguson RH. Frentizole therapy of thrombocytopenia in systemic lupus erythematosus and refractory idiopathic thrombocytopenic purpura. Mayo Clin Proc. 1980 Oct;55(10):601-5. PubMed PMID: 7191033.
8: Meisel AD, Bush M, Ginzler E, Diamond HS. Effect of frentizole on mitogen-induced blastogenesis in human lymphocytes. J Immunopharmacol. 1979;1(4):483-95. PubMed PMID: 401317.
9: Smith SR, Terminelli C, Kipilman CT, Smith Y. Comparative effects of azathioprine, cyclophosphamide and frentizole on humoral immunity in mice. J Immunopharmacol. 1979;1(4):455-81. PubMed PMID: 401316.
10: Scheetz ME II, Carlson DG, Schinitsky MR. Frentizole, a novel immunosuppressive, and azathioprine: their comparative effects on host resistance to Pseudomonas aeruginosa, Candida albicans, herpes simplex virus, and influenza (Ann Arbor) virus. Infect Immun. 1977 Jan;15(1):145-8. PubMed PMID: 188761; PubMed Central PMCID: PMC421340.

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